molecular formula C18H17ClN4O B14862085 1-(4-Methylbenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide

1-(4-Methylbenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B14862085
M. Wt: 340.8 g/mol
InChI Key: IOSIADUWXIYJOY-UHFFFAOYSA-N
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Description

1-(4-Methylbenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a 4-methylbenzyl group and a 4-chlorophenyl group, along with a carbohydrazide moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylbenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole core, followed by the introduction of the 4-methylbenzyl and 4-chlorophenyl substituents. The final step involves the formation of the carbohydrazide group.

    Preparation of Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of Substituents: The 4-methylbenzyl and 4-chlorophenyl groups can be introduced via nucleophilic substitution reactions using appropriate benzyl halides and phenyl halides.

    Formation of Carbohydrazide: The carbohydrazide moiety is typically formed by reacting the pyrazole derivative with hydrazine hydrate under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods often include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylbenzyl)-

Properties

Molecular Formula

C18H17ClN4O

Molecular Weight

340.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-2-[(4-methylphenyl)methyl]pyrazole-3-carbohydrazide

InChI

InChI=1S/C18H17ClN4O/c1-12-2-4-13(5-3-12)11-23-17(18(24)21-20)10-16(22-23)14-6-8-15(19)9-7-14/h2-10H,11,20H2,1H3,(H,21,24)

InChI Key

IOSIADUWXIYJOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NN

Origin of Product

United States

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